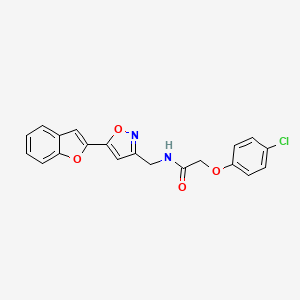

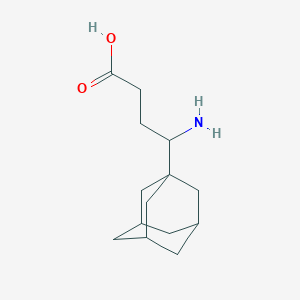

![molecular formula C12H15N5O2 B2616964 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034324-48-4](/img/structure/B2616964.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C15H11N7O3 . It has a molecular weight of 337.29 g/mol . The compound is part of the triazolo[4,3-a]pyrazine family, which is known for its diverse biological activities .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives, such as the compound , can be achieved through a variety of synthetic routes . One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyrazine core, which is fused with a cyclopentanecarboxamide group . The compound also contains an 8-hydroxy group attached to the triazolo[4,3-a]pyrazine ring .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.29 g/mol and a molecular formula of C15H11N7O3 . It has a computed XLogP3-AA value of -0.9, indicating its relative hydrophilicity . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The rotatable bond count is 4 . The topological polar surface area is 128 Ų .

Wissenschaftliche Forschungsanwendungen

Enaminones as Key Intermediates

Enaminones have been synthesized and used as key intermediates to produce a variety of heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyrazines. These compounds have shown potential in medicinal chemistry due to their antitumor and antimicrobial activities. For instance, the synthesis of N-arylpyrazole-containing enaminones and their subsequent reactions with active methylene compounds have led to substituted pyridine derivatives. Additionally, enaminones have been reacted with aliphatic amines to produce bipyrazoles and pyrazolylisoxazoles, demonstrating the versatility of enaminones in synthesizing bioactive molecules (Riyadh, 2011).

Human Renin Inhibitors

1,2,4-Triazolo[4,3-a]pyrazine derivatives have been developed as human renin inhibitors, illustrating their importance in addressing hypertension and related cardiovascular disorders. These compounds, incorporating transition-state mimetics, have shown potent inhibitory activity against human renin in vitro and effectively lowered blood pressure in animal models. The research underscores the therapeutic potential of triazolo[4,3-a]pyrazines in cardiovascular disease management (Roberts et al., 1990).

Anticonvulsant Activity

Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown potent activity against maximal electroshock-induced seizures in rats, indicating their potential as anticonvulsant agents. This research highlights the role of triazolo[4,3-a]pyrazines in developing new treatments for epilepsy and seizure disorders (Kelley et al., 1995).

Antileishmanial and Cytotoxicity Activities

Fused and nonfused tetrahydroquinoline derivatives, including triazolo[4,3-a]quinolines, have been synthesized and assessed for their antileishmanial and cytotoxic activities. These studies are crucial for discovering new drugs to combat leishmaniasis, a parasitic disease, and for developing compounds with potential anticancer properties (Madkour et al., 2018).

Antimicrobial Evaluation

Thienopyrimidine derivatives, including those with [1,2,4]triazolo[4,3-c] moieties, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown pronounced activity against various microbes, demonstrating the potential of triazolo[4,3-a]pyrazines and related structures in developing new antimicrobial agents (Bhuiyan et al., 2006).

Wirkmechanismus

Target of Action

The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide Similar compounds have shown activity against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target similar bacterial strains.

Mode of Action

The exact mode of action of This compound Similar compounds have shown antibacterial activities, suggesting that this compound might interact with bacterial cells to inhibit their growth .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown antibacterial activities, suggesting that this compound might cause cellular damage leading to bacterial death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c18-11(8-3-1-2-4-8)14-7-9-15-16-10-12(19)13-5-6-17(9)10/h5-6,8H,1-4,7H2,(H,13,19)(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOHEIWNFCNMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

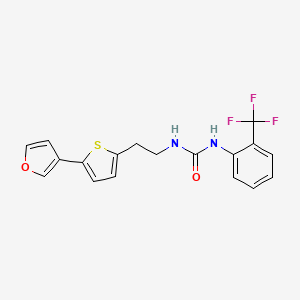

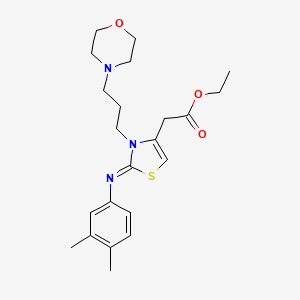

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)

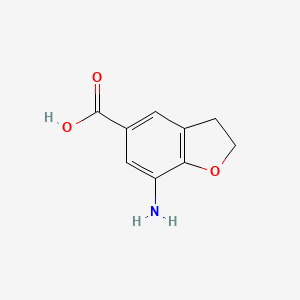

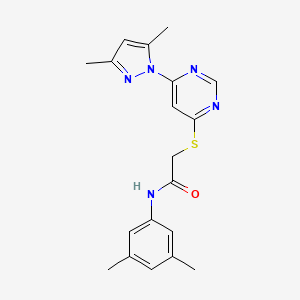

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)

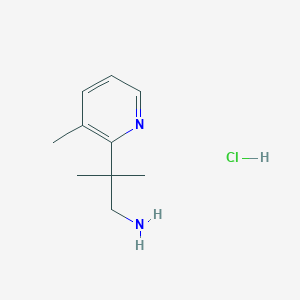

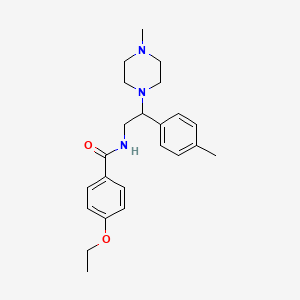

![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)

![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)